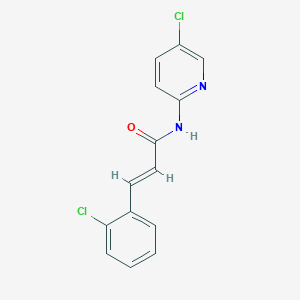
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide, also known as CDMB, is a chemical compound that has been studied extensively in scientific research. It is a member of the benzamide family of compounds and is often used as a tool compound in biological research.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites. This results in a decrease in enzyme activity and can lead to a variety of biological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of biological processes. However, one limitation is that N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide may not be effective in all biological systems, and its effects may be influenced by factors such as cell type and concentration.
Orientations Futures
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide. One area of interest is its potential as an anticancer agent, and further studies are needed to determine its effectiveness in different types of cancer. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide may have potential as a treatment for inflammatory diseases, and further research is needed to explore this possibility. Finally, the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide is not fully understood, and future studies are needed to elucidate its effects on biological processes.
Méthodes De Synthèse
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2,4-dimethoxyaniline with 2,5-dimethylbenzoyl chloride. Other methods of synthesis have also been reported in the scientific literature.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide has been used in scientific research as a tool compound to study a variety of biological processes. It has been shown to inhibit the activity of several enzymes, including protein kinase C and cyclin-dependent kinase 2. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-6-11(2)12(7-10)17(20)19-14-8-13(18)15(21-3)9-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDRZCGEFREIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)

![2-(4-isopropylphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5846639.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846643.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![3-methyl-5-oxo-4-{[3-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5846659.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5846685.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5846687.png)



